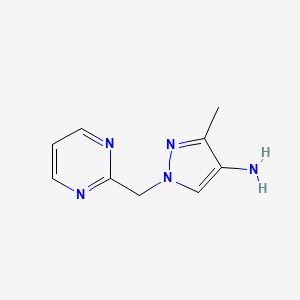
3-Methyl-1-(pyrimidin-2-ylmethyl)-1h-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(pyrimidin-2-ylmethyl)-1h-pyrazol-4-amine is a heterocyclic compound that features both pyrazole and pyrimidine rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(pyrimidin-2-ylmethyl)-1h-pyrazol-4-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with 2-aminomethylpyrimidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also minimize human error and improve safety.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-(pyrimidin-2-ylmethyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-1-(pyrimidin-2-ylmethyl)-1h-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-(pyrimidin-2-ylmethyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access. It also modulates signaling pathways involved in inflammation and cell survival, such as the NF-kB pathway .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-1-(4-(pyridin-3-yl)-6-(thiophen-2-yl)pyrimidin-2-yl)-1H-pyrazol-5(4H)-one
- Triazole-pyrimidine hybrids
Uniqueness
3-Methyl-1-(pyrimidin-2-ylmethyl)-1h-pyrazol-4-amine stands out due to its dual ring structure, which provides a unique combination of chemical properties. This duality allows it to interact with a broader range of biological targets compared to simpler compounds.
Propiedades
Fórmula molecular |
C9H11N5 |
|---|---|
Peso molecular |
189.22 g/mol |
Nombre IUPAC |
3-methyl-1-(pyrimidin-2-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C9H11N5/c1-7-8(10)5-14(13-7)6-9-11-3-2-4-12-9/h2-5H,6,10H2,1H3 |
Clave InChI |
CYWNZZKFLRJOOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1N)CC2=NC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1-(4-Methoxyphenyl)ethyl]amino}ethan-1-ol](/img/structure/B13067680.png)
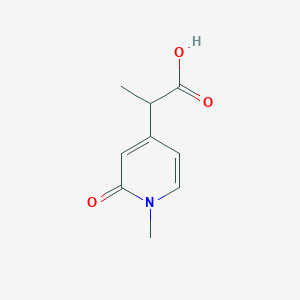
![3-Ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067711.png)
![3-[(2-Methoxycyclohexyl)oxy]azetidine](/img/structure/B13067716.png)
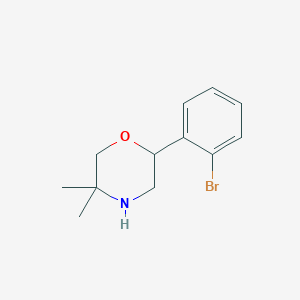
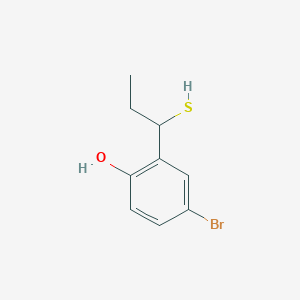
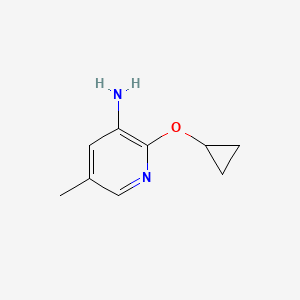
![methyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate](/img/structure/B13067752.png)


![3-[(5-Methyloxolan-2-yl)methoxy]azetidine](/img/structure/B13067768.png)


